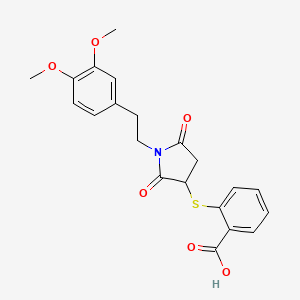

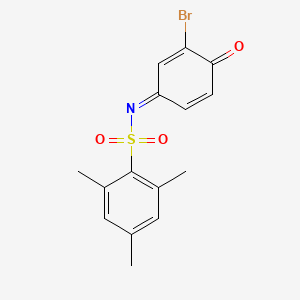

![molecular formula C24H15N3O2S2 B3017015 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide CAS No. 397288-90-3](/img/structure/B3017015.png)

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide and related compounds has been explored in various studies. For instance, the synthesis of N-substituted benzothiazol-2-yl amides was achieved through EDC coupling reactions of substituted-benzothiazol-2-amine with different acids . Another study reported the one-pot three-component synthesis of 2-(1H-benzo[d]thiazole-2-yl)-N-arylbenzamides in glycerol medium, which provided significant yields . Additionally, the synthesis of novel thiosemicarbazide containing benzothiazole moiety was performed by reacting benzoyl isothiocyanate with 2-aminobenzothiazole .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. X-ray single crystal diffraction, IR-NMR spectroscopy, and quantum chemical computational methods were employed to characterize the structure of N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide . The study of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides revealed similar molecular conformations but different modes of supramolecular aggregation .

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives has been investigated in various contexts. For example, the tranamidation of N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide in the presence of PdCl2 was studied, and the crystal structure of the product was determined . Another study synthesized a compound with an N,N-bidentate directing group, which is suitable for metal-catalyzed C-H bond functionalization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been explored, including their biological activities. The synthesized N-substituted benzothiazol-2-yl amides were evaluated for their anticonvulsant and neuroprotective effects . The cytotoxic potentials of N-arylbenzamides against various cancer cells were assessed using MTT assay, and molecular docking studies were employed to understand their binding mechanisms . The biological activities of thiosemicarbazide and its metal complexes were also assessed as antioxidants, anticancer, and antimicrobial agents .

Applications De Recherche Scientifique

Synthesis and Characterization

Compounds with structural motifs similar to "N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide" have been synthesized and characterized using various spectroscopic methods, including NMR, IR, GC-MS, and elemental analysis. These studies are crucial for understanding the chemical and physical properties of these compounds, which can inform their potential applications in various fields, including drug discovery and material science (Hamad H. Al Mamari et al., 2019).

Antimicrobial and Anticancer Activity

Several derivatives similar to the compound of interest have been evaluated for their antimicrobial and anticancer activities. For instance, N-1,3-benzothiazol-2-ylbenzamide derivatives have shown prominent inhibitory effects on cell growth in human liver hepatocellular carcinoma and breast cancer cell lines, with some derivatives exhibiting proapoptotic effects (F. Corbo et al., 2016). Additionally, 4-fluoro-N-(4-methyl-5-(2-(4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)thiazol-2-yl)benzamide and its derivatives have demonstrated significant antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (N. Desai et al., 2013).

Chemical Space Exploration

Research into compounds structurally related to "this compound" also focuses on exploring the chemical space for drug discovery. For example, the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks demonstrates the potential for creating a wide range of compounds with diverse biological activities, which could be leveraged for identifying new therapeutic agents (Martina Durcik et al., 2020).

Mécanisme D'action

Target of Action

The primary targets of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin .

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway. By inhibiting the COX enzymes, it prevents the formation of prostaglandins, thromboxanes, and prostacyclin from arachidonic acid . These substances are involved in the inflammatory response, so their reduction leads to a decrease in inflammation .

Pharmacokinetics

The compound’s anti-inflammatory activity suggests that it is likely to be absorbed and distributed in the body to reach the sites of inflammation

Result of Action

The result of the action of this compound is a reduction in inflammation. By inhibiting the COX enzymes, it reduces the production of inflammatory mediators, leading to a decrease in the inflammatory response .

Propriétés

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-benzoylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15N3O2S2/c28-21(15-6-2-1-3-7-15)16-10-12-17(13-11-16)22(29)27-24-26-19(14-30-24)23-25-18-8-4-5-9-20(18)31-23/h1-14H,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZQADVEKBCZRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3016934.png)

![1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3016938.png)

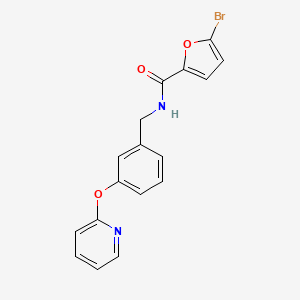

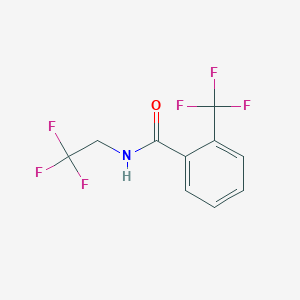

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B3016941.png)

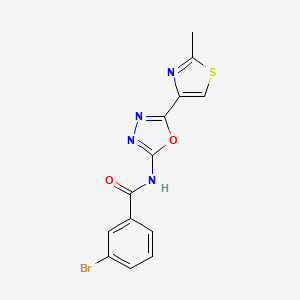

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3016943.png)

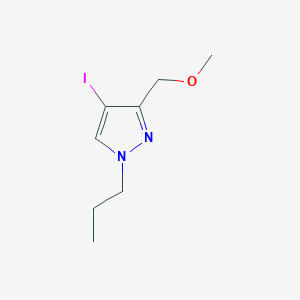

![3-isopentyl-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3016947.png)